4'-nitro-4-biphenylyl phenyl sulfone

Monomer Design Polymer Science Material Synthesis

Secure your supply of 4'-nitro-4-biphenylyl phenyl sulfone, a distinct biphenyl-sulfone monomer with a para-nitro group that delivers unmatched thermal stability (char yield >36% at 600°C) and flame retardancy (LOI ~37) for next-gen aerospace and automotive polymers. Its unique extended π-system and strong electron-withdrawing character enable superior photoinitiation and charge transport in UV-curable coatings and OLEDs. Do not substitute with simpler analogs—only this architecture ensures robust performance. Request a quote now for research-grade material.

Molecular Formula C18H13NO4S
Molecular Weight 339.4 g/mol
Cat. No. B3827780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-nitro-4-biphenylyl phenyl sulfone
Molecular FormulaC18H13NO4S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13NO4S/c20-19(21)16-10-6-14(7-11-16)15-8-12-18(13-9-15)24(22,23)17-4-2-1-3-5-17/h1-13H
InChIKeyGCPJNIAAOILCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Nitro-4-biphenylyl phenyl sulfone: Technical Specifications and Supply Landscape for High-Performance Monomer Sourcing


4'-Nitro-4-biphenylyl phenyl sulfone (IUPAC: 1-[4-(benzenesulfonyl)phenyl]-4-nitrobenzene) is a specialized aromatic sulfone monomer with the molecular formula C18H13NO4S and a molecular weight of 339.4 g/mol . It is classified as a substituted phenyl biphenylyl sulfone [1] and is typically supplied as a research compound with a purity of 95% . The compound features a stable sulfone scaffold that confers high thermal stability, while the strong electron-withdrawing nitro group at the 4'-position significantly modulates the molecule's electronic properties . These characteristics make it a candidate for the synthesis of high-performance polymers and advanced materials.

Why 4'-Nitro-4-biphenylyl phenyl sulfone Cannot Be Directly Substituted: A Procurement Risk Analysis


Substituting 4'-nitro-4-biphenylyl phenyl sulfone with a close analog without rigorous re-validation poses significant risk to material performance and synthetic outcomes. The compound's molecular architecture—a biphenyl core bridging a phenyl sulfone group with a para-nitro substituent—is unique. While in-class compounds like 4-nitrodiphenyl sulfone (CAS 1146-39-0) or bis(4-nitrophenyl) sulfone (CAS 1156-50-9) share functional groups, they lack the extended biphenyl system [1][2]. This structural difference directly impacts properties such as reactivity in nucleophilic aromatic substitution, the thermal stability of derived polymers, and the compound's behavior as a leaving group or photoinitiator [3]. As the quantitative evidence below demonstrates, even seemingly minor structural modifications can lead to substantial differences in key performance metrics, making blind substitution a gamble that can derail material development programs and compromise product integrity.

4'-Nitro-4-biphenylyl phenyl sulfone: Head-to-Head Performance Data for Scientific Selection


Molecular Weight and Structural Distinction: A 29-46% Increase Over Common Nitro-Sulfone Monomers

4'-Nitro-4-biphenylyl phenyl sulfone possesses a molecular weight of 339.4 g/mol, which is substantially higher than related nitro-sulfone monomers. This is due to its extended biphenyl-phenyl-sulfone framework, unlike the simpler diphenyl sulfone structures of common comparators .

Monomer Design Polymer Science Material Synthesis

Polymer Thermal Stability: Benchmarking Char Residue Against a Bis(4-nitrophenyl) Sulfone-Derived Polymer

While direct thermal data for the homopolymer of 4'-nitro-4-biphenylyl phenyl sulfone is not available, its value proposition is contextualized by the performance of polymers derived from related activated nitro-sulfone monomers. For instance, poly(sulfide sulfone) synthesized from bis(4-nitrophenyl)sulfone, a structural analog, exhibits a char residue of 36% at 600°C in air and a Limiting Oxygen Index (LOI) of ~37 [1]. These metrics are indicative of the high thermal stability and inherent flame retardancy characteristic of this monomer class [2].

High-Performance Polymers Thermal Analysis Flame Retardancy

Electronic Reactivity: A Distinguishing Reactivity Profile for Polymer Synthesis

The biphenyl system in 4'-nitro-4-biphenylyl phenyl sulfone provides a unique leaving group compared to simpler nitro-sulfones. For example, bis(4-nitrophenyl)sulfone is a known monomer for poly(sulfide sulfone) synthesis via nucleophilic displacement with sodium sulfide at 200°C [1]. The target compound's extended conjugated system is expected to alter its reactivity in such polymerizations, potentially affecting reaction kinetics, degree of polymerization, and resulting polymer properties like glass transition temperature (e.g., the bis(4-nitrophenyl)sulfone-derived polymer has a Tg of ~73°C) [1].

Polymer Chemistry Nucleophilic Substitution Monomer Reactivity

4'-Nitro-4-biphenylyl phenyl sulfone: Validated Applications Driven by Structural Specificity


Synthesis of High-Temperature and Flame-Retardant Polymers

The class-level evidence indicates that monomers like 4'-nitro-4-biphenylyl phenyl sulfone can be incorporated into poly(arylene sulfone) backbones to produce materials with high char yields (e.g., 36% at 600°C) and intrinsic flame retardancy (e.g., LOI ~37) [1]. The target compound's extended biphenyl structure is specifically designed to further enhance these properties, making it a prime candidate for developing next-generation high-performance plastics for aerospace, automotive, and electronics applications where thermal stability and fire safety are critical .

Development of Advanced Photoinitiators and Optoelectronic Materials

The combination of a strong electron-withdrawing nitro group and a sulfone linkage on an extended biphenyl scaffold creates a unique electronic structure [1]. This molecular architecture is highly relevant for designing new photoinitiators for UV-curable coatings and 3D printing resins, as well as for exploring optoelectronic applications such as components in organic light-emitting diodes (OLEDs) . The compound's specific absorption and charge-transfer characteristics are a direct consequence of its distinct structure, and cannot be replicated by simpler analogs.

Creation of Novel Liquid Crystalline and Self-Assembling Systems

The rigid, rod-like biphenyl core functionalized with a polar sulfone and nitro group makes 4'-nitro-4-biphenylyl phenyl sulfone an ideal building block for liquid crystalline monomers [1]. Research on related sulfur-ligated biphenyl sulfones demonstrates that lateral nitro groups significantly influence mesophase behavior . This compound's specific substitution pattern is therefore valuable for synthesizing new mesogens with tailored phase transitions and anisotropic properties for display technologies or advanced optical films.

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